2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide
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Overview
Description
2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzoin with ammonium acetate and benzaldehyde in the presence of an oxidizing agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, dihydroimidazoles, and other functionalized derivatives .
Scientific Research Applications
2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
- 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- 4,5-Diphenyl-1H-imidazole-2-yl derivatives
Comparison: 2-Oxo-N,3,4-triphenyl-2,3-dihydro-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
CAS No. |
786719-61-7 |
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Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-oxo-N,3,4-triphenylimidazole-1-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c26-21(23-18-12-6-2-7-13-18)24-16-20(17-10-4-1-5-11-17)25(22(24)27)19-14-8-3-9-15-19/h1-16H,(H,23,26) |
InChI Key |
ZWADBFFNMYVVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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